molecular formula C22H33N3O B4650790 N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4650790
M. Wt: 355.5 g/mol
InChI Key: ICTHVHKPKKMSCF-UHFFFAOYSA-N
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Description

“N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE” typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting 1-benzyl-4-methylpiperazine with an appropriate acylating agent.

    Introduction of the cyclohexenyl group: This step involves the alkylation of the piperazine derivative with a cyclohexenyl ethyl halide under basic conditions.

    Final acylation: The resulting intermediate is then acylated with an appropriate acyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential interactions with biological targets, such as receptors or enzymes. Its piperazine core is a common motif in many bioactive molecules.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic activities

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE” would depend on its specific interactions with molecular targets. Typically, compounds with piperazine moieties can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
  • **this compound
  • **this compound

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexenyl group, piperazine core, and acetamide moiety collectively contribute to its potential as a versatile and bioactive compound.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O/c1-19-7-9-21(10-8-19)17-24-13-15-25(16-14-24)18-22(26)23-12-11-20-5-3-2-4-6-20/h5,7-10H,2-4,6,11-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTHVHKPKKMSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

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